N-cyclohexyl-5-[3-(cyclohexylsulfamoyl)-4-methylphenyl]sulfonyl-2-methylbenzenesulfonamide
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Overview
Description
N-cyclohexyl-5-[3-(cyclohexylsulfamoyl)-4-methylphenyl]sulfonyl-2-methylbenzenesulfonamide is a complex organic compound characterized by its unique structure, which includes multiple sulfonamide groups and cyclohexyl rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclohexyl-5-[3-(cyclohexylsulfamoyl)-4-methylphenyl]sulfonyl-2-methylbenzenesulfonamide typically involves multiple steps, including the formation of sulfonamide bonds and the introduction of cyclohexyl groups. Common synthetic routes may involve the use of sulfonyl chlorides and amines under controlled conditions to form the desired sulfonamide linkages. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using automated equipment to ensure consistency and efficiency. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-cyclohexyl-5-[3-(cyclohexylsulfamoyl)-4-methylphenyl]sulfonyl-2-methylbenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert sulfonamide groups to amines.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, nitrating agents, or alkylating agents can be employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines.
Scientific Research Applications
N-cyclohexyl-5-[3-(cyclohexylsulfamoyl)-4-methylphenyl]sulfonyl-2-methylbenzenesulfonamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-cyclohexyl-5-[3-(cyclohexylsulfamoyl)-4-methylphenyl]sulfonyl-2-methylbenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide groups can form hydrogen bonds with active sites, inhibiting enzyme activity or modulating receptor function. The cyclohexyl groups may enhance the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-4-methylbenzenesulfonamide
- 2-Amino-N-cyclohexyl-N-methylbenzenesulfonamide
Uniqueness
N-cyclohexyl-5-[3-(cyclohexylsulfamoyl)-4-methylphenyl]sulfonyl-2-methylbenzenesulfonamide is unique due to its multiple sulfonamide groups and cyclohexyl rings, which confer distinct chemical and biological properties
Properties
IUPAC Name |
N-cyclohexyl-5-[3-(cyclohexylsulfamoyl)-4-methylphenyl]sulfonyl-2-methylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H36N2O6S3/c1-19-13-15-23(17-25(19)36(31,32)27-21-9-5-3-6-10-21)35(29,30)24-16-14-20(2)26(18-24)37(33,34)28-22-11-7-4-8-12-22/h13-18,21-22,27-28H,3-12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QOXIKBZZQKGCKE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)C2=CC(=C(C=C2)C)S(=O)(=O)NC3CCCCC3)S(=O)(=O)NC4CCCCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H36N2O6S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
568.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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